Methyl 2-(3-hydroxypropyl)benzoate
Overview
Description
Methyl 2-(3-hydroxypropyl)benzoate is an organic compound with the molecular formula C({11})H({14})O(_{3}) It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a hydroxypropyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-hydroxypropyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(3-hydroxypropyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the direct alkylation of methyl benzoate with 3-chloropropanol in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol replaces the chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic resins or zeolites can be used to facilitate the esterification reaction. Additionally, advanced purification techniques like distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxypropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid group, resulting in the formation of methyl 2-(3-carboxypropyl)benzoate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride, yielding 2-(3-hydroxypropyl)benzyl alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Methyl 2-(3-carboxypropyl)benzoate.
Reduction: 2-(3-hydroxypropyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-hydroxypropyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the
Properties
IUPAC Name |
methyl 2-(3-hydroxypropyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7,12H,4,6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNKYYQYLPOJPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20710891 | |
Record name | Methyl 2-(3-hydroxypropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20710891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106515-76-8 | |
Record name | Methyl 2-(3-hydroxypropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20710891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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